
BET bromodomain inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BET bromodomain inhibitor 2 is a small molecule that targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitor 2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities for clinical trials and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: BET bromodomain inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, electrophiles like halogenated compounds, and catalysts like palladium
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
BET bromodomain inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.
Wirkmechanismus
BET bromodomain inhibitor 2 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin disrupts the transcriptional machinery, leading to altered gene expression. The primary molecular targets are BRD2, BRD3, BRD4, and BRDT, with BRD4 being the most well-studied. The inhibition of BET proteins affects various pathways involved in cell cycle regulation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
BET bromodomain inhibitor 2 is unique in its selectivity and potency compared to other BET inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with high affinity for BRD4.
OTX015: Another potent BET inhibitor with clinical applications in oncology.
I-BET762: A selective inhibitor targeting BET proteins with potential therapeutic uses .
This compound stands out due to its specific binding properties and favorable pharmacokinetic profile, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C23H30N2O5S |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-N,N-diethyl-4-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O5S/c1-6-25(7-2)31(27,28)18-9-10-19(17-13-23(26)24(3)15-17)20(14-18)16-8-11-21(29-4)22(12-16)30-5/h8-12,14,17H,6-7,13,15H2,1-5H3/t17-/m0/s1 |
InChI-Schlüssel |
CZOWHOAXNNGART-KRWDZBQOSA-N |
Isomerische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)[C@H]2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
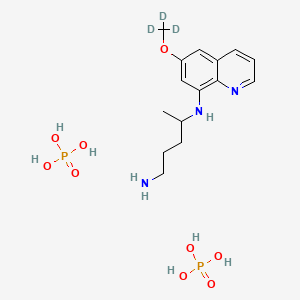
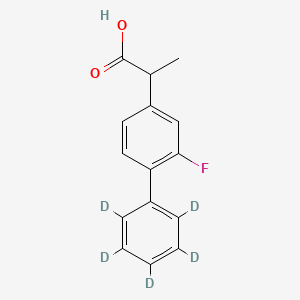
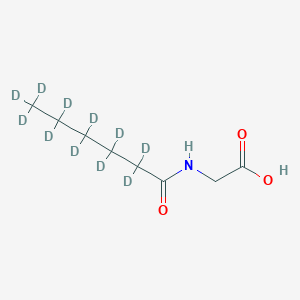

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
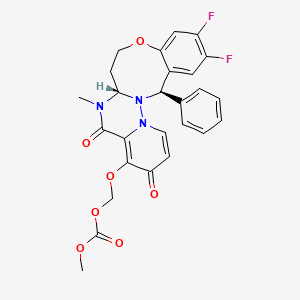
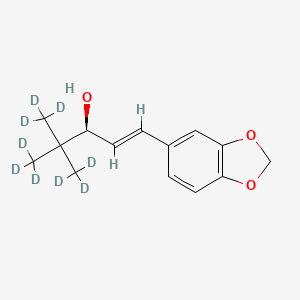
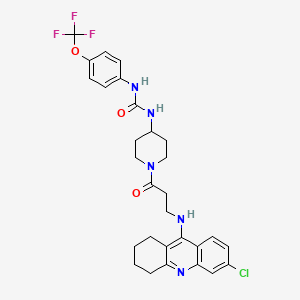
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
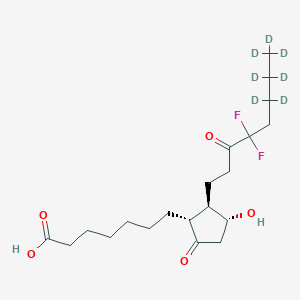
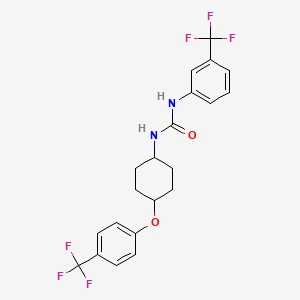
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

